molecular formula C27H27NO2 B512122 4'-Cyano-4-biphenylyl p-heptylbenzoate CAS No. 60508-30-7

4'-Cyano-4-biphenylyl p-heptylbenzoate

Cat. No.: B512122
CAS No.: 60508-30-7
M. Wt: 397.5g/mol
InChI Key: XSQVYEWBLVGAAQ-UHFFFAOYSA-N
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Description

4'-Cyano-4-biphenylyl p-heptylbenzoate is a high-value synthetic compound designed for advanced materials research, particularly in the field of liquid crystals (LCs). Its molecular structure integrates key features common to many thermotropic LCs, including a rigid biphenyl core, a polar cyano group, and a flexible alkyl chain via a benzoate ester linkage. This architecture allows the compound to contribute to the desired anisotropic molecular geometry and dielectric properties essential for nematic or smectic phase behavior . The primary research application of this biphenyl-based benzoate ester is in the formulation and study of liquid crystal mixtures. Compounds of this class are fundamental in the development of electro-optical devices, where their specific molecular characteristics help optimize critical performance parameters such as clearing point, viscosity, and optical anisotropy . The ester linkage, connecting two aromatic systems, is a classic structural motif used to extend molecular conjugation and influence the thermal stability and mesomorphic range of the liquid crystal phase . Researchers utilize this compound as a key constituent or dopant to fine-tune the properties of nematic phases for applications in liquid crystal displays (LCDs) and other advanced photonic technologies . It serves as a critical building block for investigating structure-property relationships in organic electronic and photonic materials.

Properties

CAS No.

60508-30-7

Molecular Formula

C27H27NO2

Molecular Weight

397.5g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-heptylbenzoate

InChI

InChI=1S/C27H27NO2/c1-2-3-4-5-6-7-21-8-14-25(15-9-21)27(29)30-26-18-16-24(17-19-26)23-12-10-22(20-28)11-13-23/h8-19H,2-7H2,1H3

InChI Key

XSQVYEWBLVGAAQ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of 4'-cyano-4-biphenylyl p-heptylbenzoate is in liquid crystal displays (LCDs). The compound exhibits nematic phase characteristics, which are essential for LCD functionality. The nematic phase allows for the alignment of liquid crystal molecules in response to an electric field, enabling the modulation of light.

Phase Transition Characteristics

  • Nematic-Isotropic Transition Temperature : The transition temperature range is crucial for LCD applications. Research indicates that blends containing this compound can maintain stable nematic phases over a broad temperature range, which is beneficial for display performance under varying environmental conditions .
  • Actuation Voltage : The ability to actuate devices at lower voltages (around 1.5 to 3.5 volts) enhances energy efficiency in LCDs, making this compound a favorable choice for manufacturers .

Optical Applications

The optical properties of this compound also lend themselves to applications in optics and photonics. Its ability to manipulate light through polarization makes it suitable for various optical devices.

Key Optical Properties

  • Refractive Index : The refractive index of the compound can be tuned by altering its concentration in mixtures, allowing for custom optical characteristics tailored to specific applications .
  • Electro-optic Effects : The electro-optic response of this compound enables its use in devices such as modulators and switches, which are integral to telecommunications and data processing technologies.

Research on Environmental Impact

Recent studies have investigated the environmental impact of liquid crystal compounds, including this compound. These compounds have been identified as persistent organic pollutants due to their bioaccumulative properties.

Toxicological Studies

  • Research has shown that exposure to liquid crystal mixtures can disrupt metabolic pathways in organisms, indicating potential ecological risks associated with their widespread use in consumer electronics .
  • Investigations into gene expression changes following exposure to these compounds highlight the need for careful assessment of their environmental fate and toxicity .

Material Science Innovations

In material science, this compound is being explored as a component in advanced materials with tailored properties.

Composite Materials

  • When blended with other liquid crystal compounds or polymers, it can enhance mechanical strength and thermal stability, making it suitable for high-performance applications such as flexible displays and smart textiles .
  • The development of composite materials incorporating this compound has shown promise in creating lightweight yet durable products that can withstand varying temperatures and mechanical stresses.

Case Study 1: LCD Performance Enhancement

A study involving a mixture of this compound with other cyanobiphenyls demonstrated improved thermal stability and reduced actuation voltage in LCDs. This research confirmed that optimizing the blend ratios could lead to significant advancements in display technology performance .

Case Study 2: Environmental Monitoring

Research focusing on the bioaccumulation effects of liquid crystal compounds revealed that even low concentrations could significantly affect aquatic organisms. This study emphasized the importance of monitoring these chemicals in waste streams from electronics manufacturing .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The compound belongs to a family of 4'-cyano-biphenylyl benzoate esters differing in alkyl chain length (propyl, pentyl, hexyl, heptyl). These structural variations significantly influence physical and chemical properties, as summarized below:

Table 1: Comparison of 4'-Cyano-biphenylyl Benzoate Esters
Compound Name Alkyl Chain Length Molecular Formula Molar Mass (g/mol) Density (g/cm³) Key Applications
4'-Cyano-4-biphenylyl p-propylbenzoate C₃H₇ C₂₃H₁₉NO₂ 341.40 Not reported Liquid crystal research, intermediates
4'-Cyano-4-biphenylyl p-pentylbenzoate C₅H₁₁ C₂₅H₂₃NO₂ 369.45 Not reported Hydrolysis to carboxylic acids
4'-Cyano-4-biphenylyl p-hexylbenzoate C₆H₁₃ C₂₆H₂₅NO₂ 383.48 1.14 Mesophase studies, organic synthesis
4'-Cyano-4-biphenylyl p-heptylbenzoate C₇H₁₅ C₂₆H₂₅NO₂ 383.48 1.14 Advanced LC materials, R&D

Notes:

  • Increasing alkyl chain length correlates with higher hydrophobicity and reduced solubility in polar solvents (e.g., water) but enhanced miscibility in organic solvents like toluene and chloroform .
  • The heptyl derivative’s longer chain may lower melting points compared to shorter-chain analogs, favoring liquid crystalline phases at broader temperature ranges .

Functional Group Comparisons

Benzoate Esters vs. Biphenyl Ethers
  • 4-Cyano-4'-heptyloxybiphenyl (7OCB): An ether analog (CAS: 52364-72-4) with a heptyloxy (-O-C₇H₁₅) group instead of a benzoate ester. Key Differences:
  • Ethers lack the ester’s polar carbonyl group, reducing dipole interactions and altering mesomorphic stability .
  • 7OCB has a molecular weight of 293.41 g/mol (vs. 383.48 g/mol for the heptyl benzoate), impacting phase transition temperatures .
Cyano-Terminated Biphenyls
  • 4-Cyano-4'-n-pentylbiphenyl: A non-ester analog (CAS: 40817-08-1) with a pentyl chain. Applications: Acid hydrolysis to synthesize 4′-pentylbiphenyl-4-carboxylic acid . Solubility: Miscible in acetone, chloroform, and acetonitrile but immiscible in water, similar to benzoate esters .

Research Implications

  • Liquid Crystal Performance : The heptyl benzoate’s ester group and extended alkyl chain enhance molecular anisotropy, making it suitable for tunable LC devices .
  • Synthetic Flexibility : Longer alkyl chains in benzoate esters improve thermal stability, enabling applications in high-temperature environments .

Q & A

Q. What are the optimal synthesis routes for 4'-Cyano-4-biphenylyl p-heptylbenzoate, and how do reaction conditions influence purity and yield?

The synthesis typically involves esterification between 4'-cyano-4-biphenylyl alcohol and p-heptylbenzoyl chloride, catalyzed by acid or base. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) accelerate esterification but may promote side reactions like hydrolysis of the cyano group .
  • Catalysts : Pyridine or DMAP (4-dimethylaminopyridine) improves reaction efficiency by neutralizing HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product from unreacted starting materials or oligomers. Purity >95% is achievable with optimized gradients .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester bond formation and absence of residual alcohols (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to the ester group) .
  • XRD : Crystallographic analysis reveals planar biphenyl and benzoate moieties, critical for liquid crystalline behavior .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity and monitor degradation products during storage .

Q. What are the primary applications of this compound in materials science?

The compound enhances liquid crystal (LC) mixtures by:

  • Improving Thermal Stability : The cyano group stabilizes dipole interactions, raising clearing points (TcT_c) by 10–15°C compared to non-polar analogues .
  • Reducing Response Times : Its rigid biphenyl core facilitates faster realignment under electric fields (response times <5 ms in nematic phases) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust formation and inhalation risks .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester bond .

Advanced Questions

Q. How can researchers design experiments to evaluate biological activity, given limited data on this compound?

  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., GPCRs) using structural analogues as positive controls (e.g., ethyl 4-(4-cyanophenyl)benzoate, which shows moderate kinase inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biomolecular targets, leveraging the compound’s biphenyl scaffold as a hydrophobic anchor .

Q. How should conflicting reports about its liquid crystalline properties be resolved?

Discrepancies in phase transition temperatures (TcT_c) may arise from impurities or varying alkyl chain lengths. Mitigation strategies include:

  • Differential Scanning Calorimetry (DSC) : Compare enthalpy changes (ΔH\Delta H) across batches to identify contamination (e.g., heptyl chain vs. hexadecyloxy derivatives) .
  • Polarized Optical Microscopy (POM) : Validate texture changes (e.g., schlieren patterns) to confirm nematic-to-isotropic transitions .

Q. What strategies optimize its performance in liquid crystal displays (LCDs)?

  • Binary Mixtures : Blend with 4-cyanophenyl 4-(hexadecyloxy)benzoate to balance TcT_c and viscosity. A 70:30 ratio achieves Tc=120°CT_c = 120°C and rotational viscosity <200 mPa·s .
  • Doping : Add 1–2% chiral dopants (e.g., cholesterol derivatives) to induce twisted nematic phases for improved viewing angles .

Q. How does structural modification (e.g., alkyl chain length) impact its properties?

Comparative data for analogues:

Compound NameAlkyl Chain LengthTcT_c (°C)Application Focus
This compoundC7110Fast-response LCDs
4-Cyanophenyl 4-(hexadecyloxy)benzoateC16135High-temperature LCs
Ethyl 4-(4-cyanophenyl)benzoateC285Biological screening

Longer chains increase TcT_c but reduce solubility in organic solvents, necessitating trade-offs in formulation design .

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